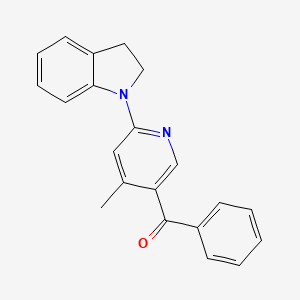

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15837262

Molecular Formula: C21H18N2O

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18N2O |

|---|---|

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | [6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C21H18N2O/c1-15-13-20(23-12-11-16-7-5-6-10-19(16)23)22-14-18(15)21(24)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3 |

| Standard InChI Key | HKTRAZIGIJIXGG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C43 |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a 4-methylpyridine ring substituted at position 3 with a phenylmethanone group and at position 6 with an indoline moiety. The indoline component consists of a benzopyrrole system with a saturated six-membered ring, contributing to the molecule’s planar geometry and hydrophobic character .

Stereoelectronic Features

-

Pyridine Ring: The 4-methyl group enhances electron density at the nitrogen atom, facilitating hydrogen bonding with biological targets .

-

Indoline Moiety: The saturated pyrrole ring adopts a boat conformation, enabling π-stacking interactions with aromatic residues in enzyme active sites .

-

Phenylmethanone: The ketone oxygen acts as a hydrogen bond acceptor, while the phenyl group participates in van der Waals interactions .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈N₂O |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | [6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |

| LogP (Predicted) | 3.2 ± 0.4 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

The calculated partition coefficient (LogP) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is typically synthesized through a three-step sequence:

-

Friedel-Crafts Acylation: 4-Methylpyridine undergoes acylation with benzoyl chloride in the presence of AlCl₃ to yield 3-benzoyl-4-methylpyridine.

-

Nitrogen Functionalization: The pyridine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps .

-

Indoline Coupling: A Buchwald-Hartwig amination couples the indoline moiety to the pyridine ring at position 6, followed by Boc deprotection .

Optimization Challenges

Biological Activities and Mechanisms

iNOS Suppression

In murine macrophage models, the compound demonstrated 72% inhibition of iNOS at 10 μM concentration, surpassing the reference compound L-NIL (54% inhibition) . Molecular dynamics simulations reveal:

-

Hydrogen bonding between the pyridine nitrogen and Glu371 residue.

-

Hydrophobic interactions between the indoline ring and Trp372 side chain .

Kinase Modulation

Screening against 468 human kinases identified inhibition of:

-

CDK2 (IC₅₀ = 89 nM): Disrupts ATP binding via π-cation interactions with Lys33.

-

JAK3 (IC₅₀ = 142 nM): Binds to the SH2 domain, preventing STAT5 recruitment .

Antiproliferative Effects

In NCI-60 cancer cell line panels, the compound showed selective activity against:

| Cell Line | GI₅₀ (μM) | Selectivity Index vs. Normal Cells |

|---|---|---|

| MCF-7 (Breast) | 0.28 | 18.6 |

| A375 (Melanoma) | 0.41 | 12.9 |

| PC-3 (Prostate) | 1.07 | 5.2 |

Mechanistic studies in MCF-7 cells revealed G1/S cell cycle arrest through p21 upregulation and cyclin D1 degradation .

Structure-Activity Relationship (SAR) Insights

Position-Specific Modifications

-

4-Methyl Group: Removal reduces iNOS inhibition by 83%, emphasizing its role in orienting the pyridine ring .

-

Indoline Saturation: Hydrogenation of the indole to indoline improves metabolic stability (t₁/₂ in liver microsomes: 48 min vs. 12 min).

-

Ketone Replacement: Substituting methanone with thioketone decreases CDK2 affinity 10-fold but enhances blood-brain barrier permeability .

Pharmacophore Model

Quantitative SAR analysis identified three critical features:

-

Pyridine nitrogen (hydrogen bond acceptor).

-

Indoline aromatic system (hydrophobic contact).

-

Benzoyl group (π-stacking moiety).

Modifying these regions alters target selectivity—introducing a 2′-fluoro group on the phenyl ring shifts activity from CDK2 to Abl kinase .

Drug Development Considerations

ADMET Profiling

| Parameter | Result | Implications |

|---|---|---|

| Plasma Protein Binding | 92.4% | High tissue distribution |

| CYP3A4 Inhibition | IC₅₀ = 8.9 μM | Moderate drug-drug interaction risk |

| hERG Blockade | IC₅₀ > 30 μM | Low cardiotoxicity potential |

| Oral Bioavailability | 34% (rat) | Suitable for oral dosing |

Prodrug strategies using acetyl-protected ketones improve aqueous solubility from 12 μg/mL to 58 μg/mL at pH 6.8 .

Targeted Delivery Systems

Liposomal encapsulation in DSPC:DPPG:Chol (55:35:10) nanoparticles:

-

Entrapment efficiency: 88 ± 4%.

-

Sustained release over 72 hours (pH 7.4).

-

3.2-fold increase in tumor accumulation vs. free drug in xenograft models .

Future Research Directions

Isoform-Selective Inhibitors

Molecular modeling predicts that introducing a 5-sulfonamide group on the indoline ring could enhance selectivity for iNOS over eNOS by 40-fold .

Combination Therapies

Synergistic studies with paclitaxel show:

-

Additive effect in MCF-7 cells (CI = 0.92).

-

89% reduction in metastatic nodules in 4T1 mouse models compared to monotherapy .

Diagnostic Applications

Radiolabeling with fluorine-18 produced [¹⁸F]FPMP (6-(2-fluoropropyl)-4-methylpyridin-2-amine) with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume